Acyl-Protein Thioesterase 2 (APT2) Inhibition Profile: Weak Affinity Serves as a Valuable Negative Control
2-(2-Methyl-1,3-thiazol-4-yl)acetamide exhibits weak inhibition of human Acyl-protein thioesterase 2 (APT2) with a Ki > 10,000 nM. In contrast, many optimized thiazole-based APT2 inhibitors achieve Ki values in the sub-micromolar range [1]. This quantitative gap defines the target compound's utility as a benchmark for weak or inactive controls in high-throughput screening cascades, rather than as a lead compound for APT2 inhibition. The assay was conducted using competitive inhibition of HEK293T cell-derived His-tagged APT2 expressed in E. coli BL21(DE3) with a 30-minute preincubation [1].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Optimized thiazole-based APT2 inhibitors (Class-level) |
| Quantified Difference | ≥ 100-fold weaker inhibition |
| Conditions | Competitive inhibition of HEK293T cell-derived His-tagged APT2 expressed in E. coli BL21(DE3), 30 min preincubation |
Why This Matters
This data defines the compound's functional baseline, enabling researchers to select it specifically as a weak-binding control when assay development requires a scaffold-matched but functionally inert comparator.
- [1] BindingDB. Entry BDBM50212218 (CHEMBL3974081): Ki > 1.00E+4 nM for Acyl-protein thioesterase 2. Accessed April 2025. View Source
